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Abstract

AU-15330 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to
induce the degradation of the SWI/SNF ATPase subunits, SMARCA2 and SMARCAA4.[1] This
technical guide provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of AU-15330. It is intended for researchers, scientists, and
professionals in the field of drug development who are interested in the therapeutic potential of
targeted protein degradation in oncology. This document summarizes key quantitative data,
details experimental methodologies, and visualizes the core signaling pathways and
mechanisms associated with AU-15330.

Introduction

The SWI/SNF (SWitch/Sucrose Non-Fermentable) chromatin remodeling complex plays a
critical role in regulating gene expression by altering nucleosome positioning.[2] The ATPase
subunits of this complex, SMARCAZ2 (also known as BRM) and SMARCA4 (also known as
BRG1), are essential for its function.[3] In several types of cancer, including certain prostate
cancers, these subunits are implicated in driving oncogenic gene expression programs.[2]

AU-15330 was developed as a heterobifunctional molecule that hijacks the cell's natural
protein disposal system to eliminate SMARCA2 and SMARCAA4.[4][5] It consists of a ligand that
binds to the bromodomain of SMARCAZ2/4, a linker, and a ligand for the von Hippel-Lindau
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(VHL) E3 ubiquitin ligase.[4][5] This design facilitates the formation of a ternary complex
between the target protein and the E3 ligase, leading to polyubiquitination and subsequent
proteasomal degradation of SMARCA2 and SMARCAA4.[6]

Mechanism of Action

AU-15330 induces the degradation of SMARCA2 and SMARCAA4, leading to the compaction of
chromatin, particularly at enhancer regions that are critical for the expression of key
oncogenes.[4] This chromatin compaction dislodges essential transcription factors, such as the
Androgen Receptor (AR), FOXAL, ERG, and MYC, from their binding sites, thereby disrupting
their transcriptional programs and inhibiting cancer cell proliferation and survival.[2][4]

Signaling Pathway Diagram
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Caption: Mechanism of action of AU-15330.
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Quantitative Data
In Vitro Efficacy

AU-15330 has demonstrated potent anti-proliferative activity across a range of cancer cell
lines, particularly those driven by enhancer-binding transcription factors.

Cell Line Cancer Type IC50 (nM) Reference(s)
H929 Multiple Myeloma 7 [7]

VCaP Prostate Cancer <100 [1][5]

LNCaP Prostate Cancer <100 [1][5]

22Rv1 Prostate Cancer <100 [1][5]

Normal Cells

RWPE-1 Normal Prostate >100 [11[5]

EP156T Normal Prostate >100 [1][5]

Note: IC50 values are after 5 days of treatment.

In Vitro Degradation

AU-15330 induces rapid and potent degradation of its target proteins, SMARCA2 and
SMARCAA4.

Cell Line Target DC50 (nM) Time Reference(s)
H929 SMARCA2 0.7 Not Specified [7]
H929 SMARCA4 0.9 Not Specified [7]
MV411 BRG1 N/A 1hour (at1pM)  [8]

Note: DC50 is the concentration required to induce 50% degradation of the target protein.

In Vivo Efficacy
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AU-15330 has shown significant anti-tumor activity in various xenograft models.

Xenograft Dose &
Cancer Type Outcome Reference(s)
Model Schedule
Castration- ] Potent tumor
) 30 mg/kg, i.v.,
VCaP Resistant dail growth
ai
Prostate Cancer Y suppression.
Strong inhibition
) of tumor growth
Castration- ] )
] 60 mg/kg, i.v., 3 as a single
C4-2B Resistant [8]
days/week agent.
Prostate Cancer ) )
Synergizes with
enzalutamide.
60 mg/kg, i.v., 3 Significant tumor
Castration- days/week + 10 growth inhibition,
MDA-PCa-146- _ , _
12 Resistant mg/kg with regression [8]
Prostate Cancer enzalutamide in over 30% of
p.o. animals.
Tumor growth
A549
10, 30, 60 mg/kg, inhibition of 47%,
(SMARCA4- Lung Cancer ) ) [7]
o i.v., daily 58%, and 78%
deficient) )
respectively.
Pharmacokinetics in Mice
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. Clearanc Volume of
Half-life o Oral
Dose e Distributi . . Referenc
Route (t'%) . Bioavaila
(mgl/kg) (mL/min/k  on (Vd) . e(s)
(hours) bility (%)
9) (L/kg)
Not
1 iV 0.41 96.25 1.79 _ [7]
applicable
Not
10 i.v. 0.53 81.94 1.68 _ [7]
applicable
Not Not Not Not Low
" Oral . . " : [11[5]
Specified Specified Specified Specified (Implied)

Note: The low oral bioavailability of the VHL-based AU-15330 led to the development of the
second-generation, orally available, CRBN-based degrader, AU-24118.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are summaries of the key methodologies used in the preclinical evaluation of

AU-15330, based on available information.

Immunoblotting

¢ Objective: To assess the degradation of SMARCA2, SMARCA4, and PBRM1 upon treatment

with AU-15330.

e Cell Lines: HEK293, HelLa, VCaP, and other cancer cell lines.[5][7]

o Treatment: Cells were treated with increasing concentrations of AU-15330 or for various time

durations.[7]

o Lysate Preparation: Cells were lysed, and protein concentrations were determined.

e Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

membrane.
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e Antibody Incubation: Membranes were incubated with primary antibodies against SMARCAZ2,
SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[7][9]

o Detection: Membranes were incubated with secondary antibodies and visualized.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

e Objective: To determine the genome-wide binding sites of transcription factors (e.g., AR,
FOXA1, ERG) and histone marks (e.g., H3K27Ac) following AU-15330 treatment.[4]

e Cell Lines: VCaP prostate cancer cells.[4]

o Treatment: Cells were treated with DMSO (control) or AU-15330 (e.g., 1 uM) for specified
times.[4]

e Cross-linking: Cells were cross-linked with 1% formaldehyde.
o Chromatin Shearing: Chromatin was sonicated to an appropriate size.

e Immunoprecipitation: Chromatin was incubated with antibodies specific to the target protein
(e.g., AR, FOXAL, H3K27Ac).[4] The HighCell# ChIP-Protein G kit (Diagenode) has been
cited for use.

o DNA Purification and Library Preparation: DNA was purified and prepared for high-
throughput sequencing.

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)

» Objective: To assess changes in chromatin accessibility genome-wide after treatment with
AU-15330.[4]

e Cell Lines: LNCaP and VCaP prostate cancer cells.[4]
o Treatment: Cells were treated with DMSO or AU-15330.[4]

o Tagmentation: Nuclei were isolated and incubated with a Tn5 transposase to cut and ligate
adapters into accessible chromatin regions.
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 Library Preparation and Sequencing: DNA fragments were amplified and sequenced to map
regions of open chromatin.

In Vivo Xenograft Studies
» Objective: To evaluate the anti-tumor efficacy and safety of AU-15330 in animal models.

e Animal Models: Immunocompromised mice (e.g., SCID mice) bearing subcutaneous tumors
from human cancer cell lines (e.g., VCaP, C4-2B) or patient-derived xenografts (PDX).[8][10]

o Treatment: AU-15330 was administered intravenously (i.v.) at various doses and schedules.
[8] In some studies, it was combined with other agents like enzalutamide, which was
administered orally (p.o.).[8]

e Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers.
Animal body weight was monitored as an indicator of toxicity.[10]

o Endpoint Analysis: At the end of the study, tumors and organs were collected for analysis,
including immunoblotting and immunohistochemistry (IHC) to confirm target degradation and
assess effects on proliferation markers (e.g., Ki-67).[10]

Experimental and Logical Workflows
PROTAC-Mediated Degradation Workflow

PROTAC Design & Synthesis

Develop E3 Ligand

S
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Caption: General workflow for the development of AU-15330.
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Resistance Mechanisms

Prolonged exposure of cancer cells to AU-15330 can lead to the development of resistance.
Two primary mechanisms have been identified:

e Mutations in the SMARCA4 Bromodomain: Mutations in or near the bromodomain of
SMARCA4 can prevent AU-15330 from binding to its target, thereby inhibiting its
degradation.[5]

» Overexpression of ABCBL1: Increased expression of the ATP-binding cassette transporter B1
(ABCBL1), also known as multidrug resistance protein 1 (MDR1), can lead to the efflux of AU-
15330 from the cancer cells, reducing its intracellular concentration and efficacy.[1]

Conclusion

AU-15330 is a first-in-class PROTAC degrader of the SWI/SNF ATPases SMARCAZ2 and
SMARCAA4. It has demonstrated potent and selective anti-cancer activity in preclinical models
of enhancer-driven cancers, particularly prostate cancer. Its mechanism of action, involving the
disruption of oncogenic transcription factor signaling through chromatin compaction, represents
a novel therapeutic strategy. While the initial formulation of AU-15330 had limited oral
bioavailability, its success has paved the way for the development of second-generation, orally
available degraders. The study of resistance mechanisms to AU-15330 provides valuable
insights for the clinical development of this class of drugs. This technical guide summarizes the
core data and methodologies that underpin our current understanding of AU-15330 and
provides a foundation for future research and development in this promising area of targeted
protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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